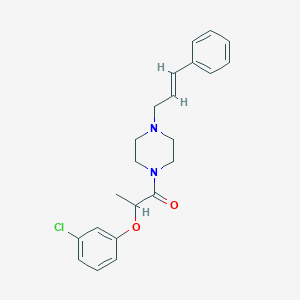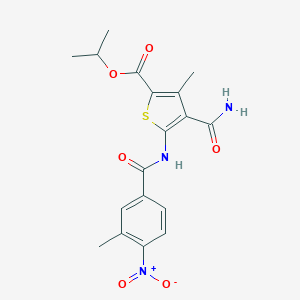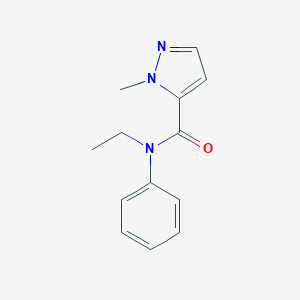
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide, also known as DCPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPM is a sulfonamide-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The exact mechanism of action of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide is not fully understood, but it is believed to act by modulating the activity of ion channels in the brain. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to enhance the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including its ability to modulate the activity of ion channels in the brain. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been found to enhance the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission, resulting in a reduction in neuronal excitability. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to inhibit the activity of voltage-gated sodium channels, which reduces the generation and propagation of action potentials in neurons.
Advantages and Limitations for Lab Experiments
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has several advantages for use in lab experiments, including its potent anticonvulsant activity and ability to modulate the activity of ion channels in the brain. However, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide, including its potential therapeutic applications for the treatment of epilepsy, inflammatory diseases, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide and to identify any potential side effects or toxicity. Furthermore, research is needed to optimize the synthesis of N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide and to develop new analogs with improved pharmacological properties.
Synthesis Methods
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with 2-piperidone and methanesulfonyl chloride. This reaction yields N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide as a white crystalline powder with a melting point of 180-182°C. Other methods of synthesis include the reaction of 3,5-dichlorobenzenesulfonyl chloride with 2-piperidone and subsequent reduction.
Scientific Research Applications
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and neuroprotective agent. N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit potent anticonvulsant activity in animal models of epilepsy, making it a potential candidate for the treatment of epilepsy. Additionally, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
Product Name |
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
|---|---|
Molecular Formula |
C14H18Cl2N2O3S |
Molecular Weight |
365.3 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |
InChI |
InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-8-11(15)7-12(16)9-13)10-14(19)17-5-3-2-4-6-17/h7-9H,2-6,10H2,1H3 |
InChI Key |
CKNRNKLBRRCIBC-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)


![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)

![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)